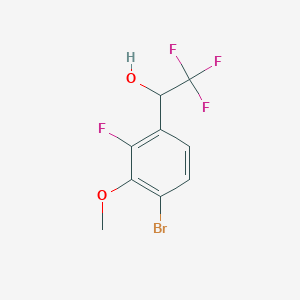
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol is an organic compound with the molecular formula C9H7BrF3O2 This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring, along with a trifluoroethanol moiety
Méthodes De Préparation
The synthesis of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-3-methoxybenzene and trifluoroacetaldehyde.
Reaction Conditions: The key step involves the reaction of 4-bromo-2-fluoro-3-methoxybenzene with trifluoroacetaldehyde in the presence of a suitable catalyst and solvent. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), while catalysts such as palladium or copper complexes are often used.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic applications.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Pathways Involved: The specific pathways involved depend on the biological context and the molecular targets. For example, the compound may inhibit a key enzyme in a metabolic pathway, leading to changes in cellular metabolism. Alternatively, it may modulate receptor signaling pathways, affecting cellular communication and response.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2-phenylethanol, 1-(4-Bromo-2-fluoro-3-methoxyphenyl)cyclooctanol, and 1-(4-Bromo-2-fluoro-3-methoxyphenyl)butan-1-one.
Uniqueness: The presence of the trifluoroethanol moiety in this compound distinguishes it from other similar compounds. This moiety imparts unique chemical properties, such as increased lipophilicity and stability, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H7BrF4O2 |
|---|---|
Poids moléculaire |
303.05 g/mol |
Nom IUPAC |
1-(4-bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7BrF4O2/c1-16-7-5(10)3-2-4(6(7)11)8(15)9(12,13)14/h2-3,8,15H,1H3 |
Clé InChI |
POUVYGVAEPSWMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1F)C(C(F)(F)F)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















